2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is a useful research compound. Its molecular formula is C11H14Br2N2S and its molecular weight is 366.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-assisted Hantzsch Thiazole Synthesis
One application involves the microwave-assisted Hantzsch thiazole synthesis. This process synthesizes N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which are derivatives related to the requested compound. This synthesis involves using microwave heating and is significant in the field of organic chemistry for creating complex thiazole compounds efficiently (Kamila, Mendoza, & Biehl, 2012).
Corrosion Inhibition
Thiazole derivatives have been studied for their potential as corrosion inhibitors. In a study, different thiazole derivatives, including similar compounds to 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide, were examined for their ability to inhibit corrosion in iron. This research is significant in materials science, especially in protecting metals from corrosion (Kaya et al., 2016).
Antimicrobial Activity
Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These studies are critical in the development of new antimicrobial agents. For instance, derivatives of 2-phenylamino-thiazole have shown significant antimicrobial activities against various bacterial and fungal strains (Abdelhamid et al., 2010), (Kubba & Rahim, 2018).
Synthesis of Analgesic Compounds
Thiazole derivatives have also been synthesized with potential analgesic properties. The research into these compounds is important in the development of new pain treatment drugs. An example includes the synthesis of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives (Demchenko et al., 2018).
Novel Applications in Security Inks
Innovative applications of thiazole derivatives include their use in security inks. A study demonstrated the use of a thiazole-based compound as a security ink, showcasing its potential in anti-counterfeiting technologies (Lu & Xia, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been reported to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . Some thiazole derivatives have shown promising activity against Trypanosoma brucei, a parasite responsible for African sleeping sickness .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have shown trypanocidal activity, indicating their potential to kill Trypanosoma brucei parasites .
Biochemical Pathways
Thiazole derivatives are known to interfere with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazole derivatives have been reported to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYMRXJALRGYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.